molecular formula C10H8BrFO2 B2596636 (1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid CAS No. 2307771-63-5

(1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid

Cat. No. B2596636
CAS RN: 2307771-63-5
M. Wt: 259.074
InChI Key: RSQDENVDTJSTMO-PHDIDXHHSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8BrFO2/c11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h1-3,5-6H,4H2,(H,13,14)/t5-,6-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.

Scientific Research Applications

Synthesis and Biological Evaluation

The study on bromophenol derivatives with a cyclopropyl moiety has highlighted the synthesis and evaluation of these compounds for their inhibitory effects on cytosolic carbonic anhydrase I and II isoforms (hCA I and II) and acetylcholinesterase (AChE) enzymes. These enzymes play crucial roles in physiological processes, and inhibitors are sought for therapeutic applications such as Alzheimer's disease, Parkinson's disease, and other neurological disorders (Boztaş et al., 2019). Another study delves into the synthesis of dimethoxybromophenol derivatives incorporating cyclopropane moieties, showing significant inhibitory effects against hCA isoenzymes I, II, IX, and XII, pointing to their potential in designing inhibitors targeting specific CA isoforms for therapeutic applications (Boztaş et al., 2015).

Chemical Properties and Structural Analysis

Research on the solid-state structures of 2-fluoro-2-phenylcyclopropane derivatives via X-ray crystallography has identified short intermolecular contacts of C–F groups to H–X moieties, suggesting the involvement of C–F bonds in hydrogen bonding. This has implications for understanding the molecular interactions and designing molecules with desired properties (Fröhlich et al., 2006).

Stereoselective Synthesis

The stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, using a rhodium-catalyzed cyclopropanation method, highlights advances in the synthesis of fluorinated cyclopropane derivatives. This method provides a pathway for the preparation of compounds with specific stereochemistry, useful in drug development and chemical synthesis (Shibue & Fukuda, 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards. The hazard statements associated with this compound are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(1R,2R)-2-(2-bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO2/c11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h1-3,5-6H,4H2,(H,13,14)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQDENVDTJSTMO-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=CC=C2Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=C(C=CC=C2Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2307771-63-5
Record name rac-(1R,2R)-2-(2-bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid
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